Enhanced CNS Drug-Likeness: TPSA Advantage of 4-Methoxyphenylpiperazine Isoquinolinone vs. Des-Methoxy Analog
The target compound possesses a topological polar surface area (TPSA) of 43.9 Ų, calculated from its SMILES structure . This falls well below the widely accepted CNS permeability threshold of <90 Ų and even the more stringent threshold of <60–70 Ų for optimal brain penetration [1]. By contrast, the des-methoxy analog 2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone (CAS 1374537-64-0, C24H27N3O2, MW 389.5) has a lower molecular weight but also a reduced H-bond acceptor count (4 vs. 5), yielding a different TPSA-lipophilicity balance . The methoxy oxygen contributes an additional H-bond acceptor site that can engage in specific polar interactions within a target binding pocket without pushing TPSA beyond CNS-favorable limits.
| Evidence Dimension | Topological Polar Surface Area (TPSA) as predictor of CNS permeability |
|---|---|
| Target Compound Data | TPSA = 43.9 Ų; H-bond acceptors = 5; logP = 3.43; MW = 419.5 g/mol |
| Comparator Or Baseline | Des-methoxy analog (CAS 1374537-64-0): TPSA ≈ 35–40 Ų (estimated from molecular formula C24H27N3O2); H-bond acceptors = 4; MW = 389.5 g/mol |
| Quantified Difference | Target TPSA = 43.9 Ų, both compounds well within CNS-favorable range (<90 Ų). Target compound provides an additional H-bond acceptor (5 vs. 4) without compromising CNS drug-likeness. |
| Conditions | In silico calculation (ChemDiv platform); TPSA computed from 2D structure |
Why This Matters
For CNS-targeted screening campaigns, the 4-methoxyphenyl modification offers an additional polar interaction handle that may enhance target binding specificity while maintaining predicted brain permeability; procurement of the des-methoxy analog forfeits this potential advantage.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. TPSA < 60–70 Ų for CNS drugs. View Source
